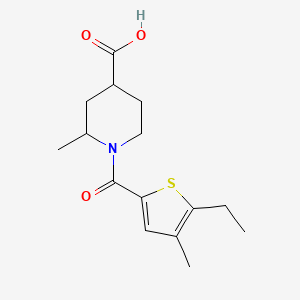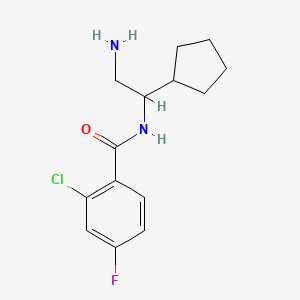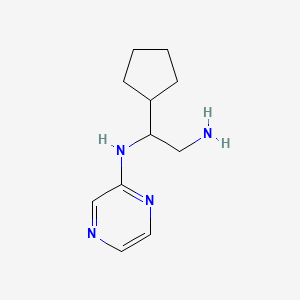
1-(5-Ethyl-4-methylthiophene-2-carbonyl)-2-methylpiperidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Ethyl-4-methylthiophene-2-carbonyl)-2-methylpiperidine-4-carboxylic acid, also known as EMTA, is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. EMTA is a piperidine derivative that has been found to exhibit various biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of 1-(5-Ethyl-4-methylthiophene-2-carbonyl)-2-methylpiperidine-4-carboxylic acid is not fully understood, but it is believed to work by inhibiting various enzymes and proteins involved in cellular processes. 1-(5-Ethyl-4-methylthiophene-2-carbonyl)-2-methylpiperidine-4-carboxylic acid has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation. 1-(5-Ethyl-4-methylthiophene-2-carbonyl)-2-methylpiperidine-4-carboxylic acid has also been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
1-(5-Ethyl-4-methylthiophene-2-carbonyl)-2-methylpiperidine-4-carboxylic acid has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and induce apoptosis in cancer cells. 1-(5-Ethyl-4-methylthiophene-2-carbonyl)-2-methylpiperidine-4-carboxylic acid has also been found to exhibit anti-viral properties, as it has been shown to inhibit the replication of the hepatitis C virus.
Vorteile Und Einschränkungen Für Laborexperimente
1-(5-Ethyl-4-methylthiophene-2-carbonyl)-2-methylpiperidine-4-carboxylic acid has several advantages for lab experiments, including its ability to inhibit COX-2 and HDACs, which makes it a useful tool for studying the role of these enzymes in cellular processes. However, 1-(5-Ethyl-4-methylthiophene-2-carbonyl)-2-methylpiperidine-4-carboxylic acid also has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for research on 1-(5-Ethyl-4-methylthiophene-2-carbonyl)-2-methylpiperidine-4-carboxylic acid. One potential direction is to further study its anti-inflammatory properties and its potential as a treatment for inflammatory diseases such as arthritis. Another potential direction is to study its anti-cancer properties and its potential as a treatment for various types of cancer. Additionally, further studies are needed to determine the safety and efficacy of 1-(5-Ethyl-4-methylthiophene-2-carbonyl)-2-methylpiperidine-4-carboxylic acid for human use.
Synthesemethoden
1-(5-Ethyl-4-methylthiophene-2-carbonyl)-2-methylpiperidine-4-carboxylic acid can be synthesized using a multi-step process that involves the reaction of 5-ethyl-4-methylthiophene-2-carbonyl chloride with 2-methylpiperidine-4-carboxylic acid. The resulting product is then purified using column chromatography. The purity of the final product can be confirmed using spectroscopic techniques such as NMR and IR.
Wissenschaftliche Forschungsanwendungen
1-(5-Ethyl-4-methylthiophene-2-carbonyl)-2-methylpiperidine-4-carboxylic acid has been found to exhibit potential therapeutic applications in various scientific research studies. It has been studied for its anti-inflammatory, anti-tumor, and anti-viral properties. 1-(5-Ethyl-4-methylthiophene-2-carbonyl)-2-methylpiperidine-4-carboxylic acid has also been found to exhibit potential as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
1-(5-ethyl-4-methylthiophene-2-carbonyl)-2-methylpiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S/c1-4-12-9(2)7-13(20-12)14(17)16-6-5-11(15(18)19)8-10(16)3/h7,10-11H,4-6,8H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UASLLTGXSHVVOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(S1)C(=O)N2CCC(CC2C)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Ethyl-4-methylthiophene-2-carbonyl)-2-methylpiperidine-4-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2-Bromo-3-methylbenzoyl)amino]propanoic acid](/img/structure/B6633938.png)
![2-[Cyclopropyl-(2,2-dimethylcyclopropanecarbonyl)amino]acetic acid](/img/structure/B6633939.png)
![3-[(4-Chloro-3-fluorobenzoyl)-propan-2-ylamino]propanoic acid](/img/structure/B6633942.png)

![(2R)-2-[(2-bromo-3-methylbenzoyl)amino]propanoic acid](/img/structure/B6633958.png)






![2-[Cyclopropyl-(2-methylpyridine-4-carbonyl)amino]acetic acid](/img/structure/B6634021.png)
![3-[1-(2-Methylpyridine-4-carbonyl)piperidin-4-yl]propanoic acid](/img/structure/B6634026.png)